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Compound Name: 2,3-Dichloro-4-methoxypyridine

Cat. No.: B3032077 Get Quote

Introduction
2,3-Dichloro-4-methoxypyridine is a substituted pyridine derivative of interest in medicinal

chemistry and materials science. As with any novel compound, unequivocal structural

confirmation is paramount for its application in research and development. This technical guide

provides an in-depth analysis of the spectral data for 2,3-Dichloro-4-methoxypyridine,

including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals,

offering not only the spectral data but also a detailed interpretation based on fundamental

principles and comparative analysis with related structures. The protocols for data acquisition

are also outlined to provide a comprehensive understanding of the experimental context. Given

the limited availability of public experimental data, this guide utilizes predicted spectra from

validated computational tools, providing a robust framework for the characterization of this

molecule.

Molecular Structure and Analysis
The structure of 2,3-Dichloro-4-methoxypyridine dictates its spectroscopic properties. The

pyridine ring is an electron-deficient aromatic system, and its electronic environment is further

modified by the presence of two electron-withdrawing chlorine atoms and an electron-donating

methoxy group. The relative positions of these substituents create a unique electronic and

steric environment, which is reflected in the spectral data.
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Caption: Molecular Structure of 2,3-Dichloro-4-methoxypyridine.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of the

hydrogen atoms in a molecule. For 2,3-Dichloro-4-methoxypyridine, we expect to see signals

for the two aromatic protons on the pyridine ring and the three protons of the methoxy group.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum, generated using online prediction tools, shows two distinct

regions: the aromatic region and the aliphatic region.[1][2]

Interpretation:

Aromatic Protons: The pyridine ring has two protons at positions 5 and 6. The proton at C6 is

adjacent to the nitrogen atom, which is expected to deshield it, causing it to appear at a

higher chemical shift (downfield). The proton at C5 is influenced by the electron-donating

methoxy group at C4 and the electron-withdrawing chlorine at C3. These two protons will

appear as doublets due to coupling with each other.

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as

a sharp singlet in the upfield region of the spectrum. The electron-donating nature of the

oxygen atom shields these protons relative to the aromatic protons.

Predicted ¹H NMR Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.10 Doublet 1H H-6

~7.05 Doublet 1H H-5

~3.95 Singlet 3H -OCH₃

Experimental Protocol for ¹H NMR Data Acquisition
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A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate

structural elucidation.

Figure 2. ¹H NMR Acquisition Workflow
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Caption: General workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

For 2,3-Dichloro-4-methoxypyridine, we expect six distinct signals, one for each of the five

carbon atoms in the pyridine ring and one for the methoxy carbon.

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum, generated using online prediction tools, shows six signals in

the range of 50-160 ppm.[3]

Interpretation:
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Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the

electronegativity of the nitrogen atom and the substituents. The carbons directly attached to

the chlorine atoms (C2 and C3) and the oxygen atom (C4) will be significantly affected. The

carbon adjacent to the nitrogen (C6) will also be deshielded.

Methoxy Carbon: The carbon of the methoxy group will appear at the most upfield position

due to the shielding effect of the attached oxygen.

Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

~158 C-4

~150 C-2

~148 C-6

~125 C-3

~110 C-5

~57 -OCH₃

Experimental Protocol for ¹³C NMR Data Acquisition
The acquisition of a ¹³C NMR spectrum generally requires a larger number of scans compared

to ¹H NMR due to the low natural abundance of the ¹³C isotope. The protocol is similar to that of

¹H NMR, with adjustments to the acquisition parameters.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 2,3-Dichloro-4-
methoxypyridine is expected to show characteristic absorption bands for the C-Cl, C-O, C=C,

C=N, and C-H bonds.

Predicted IR Absorption Bands
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Based on the functional groups present, the following characteristic absorption bands are

expected:

Wavenumber (cm⁻¹) Vibration

3100-3000 Aromatic C-H stretch

2950-2850 Aliphatic C-H stretch (-OCH₃)

1600-1450 C=C and C=N ring stretching

1250-1200 Aryl-O-C asymmetric stretch

1050-1000 Aryl-O-C symmetric stretch

800-600 C-Cl stretch

Experimental Protocol for FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a solid sample.

Figure 3. FT-IR (ATR) Acquisition Workflow
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Collect the sample spectrum

Process the spectrum (e.g., baseline correction)

End

Click to download full resolution via product page

Caption: A simplified workflow for FT-IR data acquisition using the ATR technique.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

of ions. For 2,3-Dichloro-4-methoxypyridine, mass spectrometry can be used to determine

the molecular weight and to gain structural information from the fragmentation pattern.

Predicted Mass Spectrum
The predicted mass spectrum, generated using online fragmentation prediction tools, will show

the molecular ion peak and several fragment ions.[4]

Molecular Ion and Isotopic Pattern:

The molecular weight of 2,3-Dichloro-4-methoxypyridine is 178.01 g/mol . Due to the

presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks. The two

most abundant isotopes of chlorine are ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in three

main peaks for the molecular ion:

M⁺ (m/z ≈ 177): Containing two ³⁵Cl atoms.

(M+2)⁺ (m/z ≈ 179): Containing one ³⁵Cl and one ³⁷Cl atom.

(M+4)⁺ (m/z ≈ 181): Containing two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1.

Fragmentation Pathways:

The fragmentation of the molecular ion is expected to proceed through the loss of stable

neutral molecules or radicals. Common fragmentation pathways for this type of compound

include the loss of a methyl radical from the methoxy group, followed by the loss of carbon

monoxide. The loss of a chlorine radical is also a likely fragmentation pathway.
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Figure 4. Proposed MS Fragmentation Pathways

[M]⁺˙
m/z = 177/179/181

[M - CH₃]⁺
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- •Cl

[M - CH₃ - CO]⁺
m/z = 134/136/138

- CO
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Caption: Proposed major fragmentation pathways for 2,3-Dichloro-4-methoxypyridine.

Predicted Major Fragments
m/z (for ³⁵Cl) Proposed Formula

177 [C₆H₅Cl₂NO]⁺˙ (Molecular Ion)

162 [C₅H₂Cl₂NO]⁺

142 [C₆H₅ClNO]⁺

134 [C₄H₂Cl₂N]⁺
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Experimental Protocol for Mass Spectrometry Data
Acquisition
Electron Ionization (EI) is a common method for the analysis of small, volatile organic

molecules.

Sample Introduction: The sample is introduced into the ion source, typically via a direct

insertion probe or after separation by gas chromatography (GC).

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons, causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated.

Summary and Conclusion
The spectroscopic characterization of 2,3-Dichloro-4-methoxypyridine can be effectively

achieved through a combination of NMR, IR, and MS techniques. This guide provides a

comprehensive overview of the expected spectral data based on computational predictions,

along with detailed interpretations and standard experimental protocols. The predicted data

serves as a valuable reference for researchers working with this compound, enabling them to

confirm its structure and purity with confidence. While predicted data is a powerful tool,

experimental verification remains the gold standard in chemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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